(r)-(-)-2-Phenylbutyryl chloride (r)-(-)-2-Phenylbutyryl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801605
InChI: InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1
SMILES: CCC(C1=CC=CC=C1)C(=O)Cl
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

(r)-(-)-2-Phenylbutyryl chloride

CAS No.:

Cat. No.: VC13801605

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

(r)-(-)-2-Phenylbutyryl chloride -

Specification

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name (2R)-2-phenylbutanoyl chloride
Standard InChI InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1
Standard InChI Key QGXMHCMPIAYMGT-SECBINFHSA-N
Isomeric SMILES CC[C@H](C1=CC=CC=C1)C(=O)Cl
SMILES CCC(C1=CC=CC=C1)C(=O)Cl
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-(-)-2-Phenylbutyryl chloride belongs to the class of acyl chlorides, featuring a four-carbon butyryl chain with a phenyl group at the second carbon position. The chiral center at the second carbon confers enantiomeric specificity, distinguishing it from its (S)-(+) counterpart. The IUPAC name for this compound is (R)-2-phenylbutanoyl chloride, and its structure is represented by the SMILES notation CCC(C(Cl)=O)C1=CC=CC=C1CCC(C(Cl)=O)C1=CC=CC=C1 .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number36854-57-6
Molecular FormulaC10H11ClOC_{10}H_{11}ClO
InChI KeyQGXMHCMPIAYMGT-UHFFFAOYNA-N
Enantiomeric Form(R)-(-)

Physicochemical Properties

Physical State and Appearance

(R)-(-)-2-Phenylbutyryl chloride is typically a clear, colorless to pale yellow liquid at room temperature . Its refractive index ranges between 1.5150 and 1.5190 at 20°C, and it exhibits a density of 1.093 g/mL . The compound is moisture-sensitive and requires storage under inert atmospheres to prevent hydrolysis .

Thermal and Solubility Profiles

The compound has a boiling point of 122–125°C at 20 mmHg and a flash point of 209°F (98°C) . It is soluble in nonpolar solvents such as chloroform and hexanes but reacts vigorously with protic solvents like water or alcohols .

Table 2: Thermal and Physical Properties

PropertyValueSource
Boiling Point122–125°C (20 mmHg)
Density1.093 g/mL (25°C)
Refractive Index1.5150–1.5190 (20°C)
Flash Point98°C

Synthesis and Enantioselective Production

Synthetic Routes

The racemic form of 2-phenylbutyryl chloride is synthesized via the reaction of 2-phenylbutyric acid with thionyl chloride (SOCl2SOCl_2) under reflux conditions :

C6H5CH2CH2COOH+SOCl2C6H5CH2CH2COCl+SO2+HClC_6H_5CH_2CH_2COOH + SOCl_2 \rightarrow C_6H_5CH_2CH_2COCl + SO_2 + HCl

To obtain the (R)-(-)-enantiomer, kinetic resolution using chiral auxiliaries or enzymatic methods is employed. For example, sterically hindered chiral secondary alcohols have been used to resolve racemic mixtures via selective esterification .

Industrial-Scale Production

Industrial synthesis involves palladium-catalyzed coupling reactions. A notable example is the reaction with 4-methoxybenzoyl chloride in the presence of PdBr(Ph)(PPh3)2PdBr(Ph)(PPh_3)_2, yielding enantiomerically enriched ketones .

Reactivity and Functional Applications

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid nucleophilic substitution with amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. These reactions are typically conducted in anhydrous conditions with bases like triethylamine to scavenge HCl .

Chiral Derivatization in Analytical Chemistry

(R)-(-)-2-Phenylbutyryl chloride is widely used to resolve enantiomers of biologically active compounds. For instance, it derivatizes hydroxyl groups in diols and hydroxyacids for gas chromatography-mass spectrometry (GC-MS) analysis, enabling the quantification of enantiomers in biological fluids .

Table 3: Key Applications

ApplicationDescriptionSource
Chiral GC-MS AnalysisDerivatization of 1,2-propanediol, 1,3-butanediol
Pharmaceutical IntermediatesSynthesis of phenothiazine derivatives
Asymmetric CatalysisPd-catalyzed coupling reactions

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenylbutyryl chloride (Fig. 1) reveals characteristic absorption bands:

  • C=O Stretch: 1775 cm1^{-1} (acyl chloride carbonyl)

  • C-Cl Stretch: 610 cm1^{-1}

  • Aromatic C-H Stretch: 3050 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

While NMR data for the (R)-(-)-enantiomer is limited, the racemic form exhibits the following 1H^1H NMR signals (CDCl3_3):

  • δ 7.2–7.4 (m, 5H, aromatic protons)

  • δ 3.1–3.3 (m, 1H, chiral center)

  • δ 1.6–1.8 (m, 2H, CH2_2)

  • δ 0.9–1.1 (t, 3H, CH3_3) .

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